molecular formula C16H15ClFN3O4S B2970395 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034589-10-9

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2970395
CAS No.: 2034589-10-9
M. Wt: 399.82
InChI Key: RKUQQDXYOYEMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with 6-fluoro and 1,3-dimethyl groups, along with a sulfone (2,2-dioxide) moiety. The acetamide side chain is linked to a 4-chlorophenoxy group, contributing to its structural complexity. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related acetamide derivatives are often explored for pharmacological applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c1-20-14-7-12(18)13(8-15(14)21(2)26(20,23)24)19-16(22)9-25-11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUQQDXYOYEMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)COC3=CC=C(C=C3)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenoxy group : Enhances lipophilicity and biological activity.
  • Fluorinated moiety : Often associated with increased metabolic stability.
  • Thiadiazole ring : Known for diverse biological activities.

Molecular Formula

C17H16ClFN3O4SC_{17}H_{16}ClFN_3O_4S

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl groups have shown activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) for related compounds ranged between 31.25 to 62.5 µg/mL against common pathogens . While specific data for the target compound is limited, its structural analogs suggest potential efficacy.

Enzyme Inhibition

Enzyme inhibition is a critical aspect of the biological activity of many pharmaceutical compounds. The compound's structure suggests it could interact with several enzymes:

  • 5-Lipoxygenase (5-LO) : Inhibitors of this enzyme are explored for anti-inflammatory therapies. Compounds with similar scaffolds have shown inhibitory effects on 5-LO, indicating potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on a series of chlorophenyl derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing activity .
  • Inflammation Models : In vitro studies indicated that compounds with thiadiazole rings exhibit anti-inflammatory properties by inhibiting leukotriene synthesis through 5-LO pathways .

Comparative Analysis of Biological Activity

Compound NameMIC (µg/mL)Activity Type
Compound A31.25Antibacterial
Compound B40Antimycobacterial
Target CompoundTBDPotentially similar

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Benzo[c][1,2,5]thiadiazole Derivatives: Target Compound: The fused benzo[c][1,2,5]thiadiazole ring with sulfone and fluorine substituents distinguishes it from simpler heterocycles. Compound: 2-(4-Chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide shares the sulfonated benzo[c][1,2,5]thiadiazole core but substitutes the 6-fluoro and 1,3-dimethyl groups with a 3-methyl group and ethyl chain. This difference may alter solubility and steric hindrance .
  • Thiadiazole and Thiazole Derivatives: Compound: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a non-fused dihydrothiadiazole ring. Compound: 2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide features a thiazole ring with difluorophenyl substitution. Thiazoles are less electron-deficient than benzo[c][1,2,5]thiadiazoles, which may affect binding to biological targets .
Substituent Effects
  • Fluorine and Chlorine Substituents: The 6-fluoro group in the target compound and the 4-fluorophenyl group in both introduce electronegativity, enhancing metabolic stability and influencing dipole moments.
  • Acetamide Linkers: The target compound’s 2-(4-chlorophenoxy)acetamide side chain differs from ’s 2-chloroacetamide and ’s 2-chloro-N-(4-trifluoromethylphenyl)acetamide. The phenoxy group introduces conformational flexibility, whereas trifluoromethylphenyl groups increase steric bulk .

Physicochemical and Crystallographic Properties

A comparison of crystallographic data highlights structural differences:

Compound Core Structure Substituents Crystal System Space Group Reference
Target Compound Benzo[c][1,2,5]thiadiazole 6-F, 1,3-dimethyl, 4-Cl-phenoxy N/A N/A
Compound Dihydrothiadiazole 4-Fluorophenyl, acetyl Monoclinic P21/c
Compound Benzo[c][1,2,5]thiadiazole 3-Methyl, ethyl chain N/A N/A

The monoclinic system (P21/c) in suggests specific packing patterns influenced by hydrogen bonding, a feature likely relevant to the target compound given its sulfone and acetamide groups .

Potential Bioactivity Insights

While direct data is absent, analogous compounds provide clues:

  • Acetylcholinesterase Inhibition : ’s 2-chloro-N-(4-trifluoromethylphenyl)acetamide derivatives show acetylcholinesterase inhibitory activity, suggesting the target compound’s acetamide group may interact with similar enzymatic pockets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide?

  • The compound is typically synthesized via multi-step reactions involving key intermediates such as chloroacetyl chloride derivatives and substituted thiadiazole/thiazole precursors. For example, a general procedure involves reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
  • Critical reagents include triethylamine (for pH control), anhydrous potassium carbonate (as a base in substitution reactions), and solvents like dioxane or acetone for reflux conditions .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopic methods : 1^1H-NMR, 13^{13}C-NMR, and HRMS are used to confirm the molecular structure, with specific attention to signals from the fluorophenyl, chlorophenoxy, and thiadiazole-dioxido groups .
  • Spectrofluorometry : Fluorescence intensity studies (e.g., in ethanol or DMF solutions) help assess electronic properties and potential bioactivity .
  • Elemental analysis : Combustion analysis verifies purity, with a focus on nitrogen, sulfur, and halogen content due to the heterocyclic and aromatic substituents .

Q. What preliminary biological activities have been reported for this compound?

  • While direct data on this compound is limited, structurally related thiadiazole and thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, analogs with chloro/fluorophenyl groups show activity against acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions between chloroacetamide intermediates and thiazole/thiadiazole precursors .
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in aryl-ether bond formation .
  • Temperature control : Stepwise heating (e.g., 50°C for initial coupling, followed by reflux at 80°C) minimizes side reactions like hydrolysis of the acetamide group .

Q. What computational strategies are applicable for predicting the compound’s reactivity or bioactivity?

  • Quantum chemical calculations : Density Functional Theory (DFT) can model electron distribution in the thiadiazole-dioxido core, predicting sites for electrophilic/nucleophilic attack .
  • Molecular docking : Virtual screening against targets like COX-2 or AChE (using software like AutoDock) helps prioritize in vitro testing .
  • Reaction path search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways for intermediate formation .

Q. How can structural modifications enhance the compound’s biological efficacy?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring may increase binding affinity to enzymatic pockets .
  • Bioisosteric replacement : Replacing the chlorophenoxy group with a benzodioxole moiety could improve metabolic stability while retaining activity .

Q. How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

  • Batch-to-batch variability : Ensure consistent purity (>95% by HPLC) and confirm crystallinity via X-ray diffraction .
  • Assay conditions : Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize discrepancies. For example, conflicting cytotoxicity data may arise from differences in MTT assay endpoints .
  • Control compounds : Include structurally validated analogs (e.g., AZD8931 derivatives) as positive/negative controls to contextualize results .

Methodological Focus

Q. What analytical techniques are critical for stability studies under varying pH and temperature?

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products using a C18 column and acetonitrile/water mobile phase .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at 25–300°C .
  • pH-dependent solubility : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., chloroacetylation) .
  • Green chemistry principles : Replace dioxane with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.